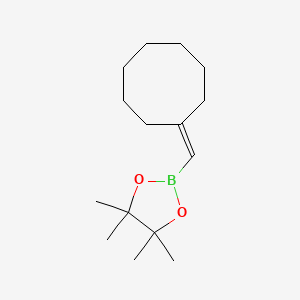

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a cyclooctylidenemethyl substituent attached to the dioxaborolane core. This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-13-10-8-6-5-7-9-11-13/h12H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZAIXVLUIFYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclooctylidenemethyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .

Analyse Chemischer Reaktionen

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The cyclooctylidenemethyl group can be substituted with other functional groups using appropriate reagents.

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- Electronic Modulation : Methoxy and sulfonyl groups alter electron density, affecting boronate stability and reactivity in Suzuki-Miyaura couplings .

Spectroscopic and Physical Properties

Key data for representative compounds:

Biologische Aktivität

The compound 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

- Molecular Formula : CHBO

- Molecular Weight : 240.16 g/mol

- CAS Number : 2246837-16-9

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Purity | >98% (GC) |

| Boiling Point | 329 °C |

| Density | 1.04 g/cm³ |

| Refractive Index | 1.50 |

Dioxaborolanes have been studied for their ability to interact with biological molecules, particularly in the context of drug design and medicinal chemistry. The unique boron atom in the dioxaborolane structure allows for:

- Coordination with nucleophiles : The boron atom can form reversible complexes with various nucleophiles, affecting enzyme activity and cellular signaling pathways.

- Stability in biological systems : The dioxaborolane ring structure provides stability against hydrolysis, which is crucial for maintaining activity in physiological conditions.

Anticancer Activity

Recent studies have indicated that compounds within this class may exhibit anticancer properties. For example:

- In vitro studies : Research demonstrated that certain dioxaborolanes could inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspase pathways.

- Mechanism : The proposed mechanism involves the disruption of cellular redox balance and interference with DNA repair processes.

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that certain dioxaborolanes could inhibit bacterial growth by disrupting cell membrane integrity.

- Fungal Activity : Preliminary data suggest efficacy against common fungal pathogens, indicating potential for use in antifungal therapies.

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the effects of a related dioxaborolane compound on breast cancer cells. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory focused on the antimicrobial effects of dioxaborolanes against Staphylococcus aureus. Findings included:

- Zone of Inhibition : The compound demonstrated a notable zone of inhibition in agar diffusion tests.

- Synergistic Effects : When combined with conventional antibiotics, enhanced antibacterial activity was observed, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.